(1-Chloropenta-1,3-dien-1-yl)benzene
CAS No.: 90137-68-1
Cat. No.: VC19232320
Molecular Formula: C11H11Cl
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90137-68-1 |
|---|---|
| Molecular Formula | C11H11Cl |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | 1-chloropenta-1,3-dienylbenzene |
| Standard InChI | InChI=1S/C11H11Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2-9H,1H3 |
| Standard InChI Key | KTHZZLYFAZQOFF-UHFFFAOYSA-N |
| Canonical SMILES | CC=CC=C(C1=CC=CC=C1)Cl |
Introduction
Structural Elucidation and Isomerism
Molecular Architecture
The IUPAC name “(1-chloropenta-1,3-dien-1-yl)benzene” denotes a five-carbon dienyl chain (penta-1,3-dienyl) with double bonds at positions 1 and 3. The chlorine atom and benzene ring are both substituents on the first carbon of this chain, resulting in the structure Ph–C(Cl)=CH–CH=CH₂ (where Ph = phenyl). This configuration creates a planar, conjugated system that enhances stability through resonance delocalization .
Stereochemical Considerations
The presence of two double bonds introduces the possibility of geometric isomerism. For example, the related compound (1E)-1-chloropenta-1,3-diene exhibits a trans configuration at the first double bond , while its (1Z,3Z)-isomer adopts a cis-cis arrangement . By analogy, (1-chloropenta-1,3-dien-1-yl)benzene may exist as multiple stereoisomers, though experimental verification is required.
Table 1: Comparative Structural Data of Related Chlorinated Dienes
Spectroscopic Signatures
While nuclear magnetic resonance (NMR) data for (1-chloropenta-1,3-dien-1-yl)benzene are unavailable, predictions can be made based on analogues:
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¹H NMR: The conjugated diene system would exhibit characteristic vinyl proton signals in the δ 5.0–6.5 ppm range, split by coupling constants (J ≈ 10–16 Hz for trans configurations) . The benzene ring’s aromatic protons would appear as a multiplet near δ 7.0–7.5 ppm.
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¹³C NMR: The chlorine-bearing carbon (C1) would resonate at δ ~110–120 ppm due to electronegativity effects, while the diene carbons would fall between δ 120–140 ppm .
Synthetic Methodologies
Alternative Approaches
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Friedel-Crafts Alkylation: Electrophilic activation of the diene’s chlorine substituent could enable benzene ring attachment via AlCl₃-mediated coupling .
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Wittig Reaction: A chlorinated allylic phosphonium ylide might react with cinnamaldehyde derivatives to construct the diene framework .
Physicochemical Properties
Thermodynamic Parameters
Extrapolating from similar compounds :
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Molecular Weight: ~178.62 g/mol (C₁₁H₁₁Cl)
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Boiling Point: Estimated 180–200°C (elevated vs. 68°C for 1-chlorobuta-1,3-diene due to benzene’s mass and π-stacking)
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LogP: Predicted 3.8–4.2 (significantly hydrophobic vs. 1.92 for 1-chlorobuta-1,3-diene )
Table 2: Comparative Physicochemical Data
Reactivity and Applications
Electrophilic Substitution
The chlorine atom’s electronegativity activates the diene for nucleophilic displacement. For example, reaction with sodium methoxide could yield methoxy derivatives:
This reactivity parallels that observed in 1-chlorobuta-1,3-diene .
Diels-Alder Reactivity
The conjugated diene system serves as a diene in [4+2] cycloadditions. For instance, reaction with maleic anhydride would proceed via:
Such reactions are foundational in polymer and pharmaceutical synthesis .
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